

Physical and chemical properties of 3-Isopropoxy-1-propanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Isopropoxy-1-propanol

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An In-depth Technical Guide to 3-Isopropoxy-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Isopropoxy-1-propanol** (CAS No. 110-48-5). It includes key data, experimental protocols for property determination, and a summary of its reactivity and applications, designed for professionals in research and development.

Chemical Identity

3-Isopropoxy-1-propanol is a bifunctional organic compound featuring both a primary alcohol and an ether functional group.^[1] This structure allows it to act as a versatile solvent and a valuable chemical intermediate in various organic syntheses.^[1] Its IUPAC name is 3-propan-2-yloxypropan-1-ol.^[2]

Identifier	Value
CAS Number	110-48-5[1][2][3][4]
Molecular Formula	C6H14O2[1][2]
Molecular Weight	118.17 g/mol [1][2]
IUPAC Name	3-propan-2-yloxypropan-1-ol[2]
Synonyms	Propylene glycol isopropyl ether, 3-Isopropoxypropan-1-ol[2][5]
InChI Key	GBSGXZBOFKJGMG-UHFFFAOYSA-N[1]
SMILES	CC(C)OCCCO[4]

Physical Properties

The physical characteristics of **3-Isopropoxy-1-propanol** make it suitable for applications in coatings, cleaning products, and as a laboratory solvent.[1] It is a flammable liquid.[2]

Property	Value	Source
Boiling Point	162-168 °C	Estimated[1]
168.47 °C	EPA T.E.S.T.[3]	
181.5 °C	LookChem[5]	
Melting Point	-31.51 °C	EPI Suite[3]
Density	0.91 g/cm ³	Estimated[1][3]
0.896 g/cm ³	LookChem[5]	
Flash Point	~54 °C	Estimated[1]
54.12 °C	EPA T.E.S.T.[3]	
55.2 °C	LookChem[5]	
Water Solubility	85822.2 mg/L	EPI Suite[3]
Vapor Pressure	0.248 mmHg at 25°C	LookChem[5]
LogP (Octanol/Water)	0.79380	LookChem[5]
Topological Polar Surface Area	29.5 Å ²	PubChem[2]

Chemical Properties and Reactivity

The dual functionality of **3-Isopropoxy-1-propanol** defines its chemical behavior.

- Alcohol Group Reactivity:** The primary hydroxyl (-OH) group can undergo typical alcohol reactions. It can be oxidized, converted to an ester, or replaced. For nucleophilic substitution to occur, the hydroxyl group must first be converted into a better leaving group, for instance, through protonation or conversion to a sulfonate ester.[1] A key reaction is its conversion to 3-isopropoxy-1-chloropropane using a chlorinating agent like thionyl chloride.[1] This chlorinated intermediate is then ready for subsequent nucleophilic substitution reactions.[1]
- Ether Group Stability:** The isopropoxy ether linkage is chemically robust, generally remaining intact during reactions involving the hydroxyl group.[1] This stability allows for the targeted introduction of the isopropoxypropyl moiety into more complex molecular structures.[1]

- Applications in Synthesis: It serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical and agrochemical intermediates.^[1] The isopropoxy group modifies the polarity and solubility of the molecule, which can be advantageous in designing drug candidates.^[1]

Experimental Protocols

The following sections describe standard methodologies for determining the key properties of **3-Isopropoxy-1-propanol**.

Determination of Physical Properties

- Boiling Point (Distillation Method):
 - Place a 25 mL sample of **3-Isopropoxy-1-propanol** into a 50 mL round-bottom flask with a few boiling chips.
 - Set up a simple distillation apparatus with a condenser and a collection flask.
 - Insert a calibrated thermometer into the distillation head, ensuring the bulb is positioned just below the side arm leading to the condenser.
 - Heat the flask gently.
 - Record the temperature at which a stable ring of condensate is maintained on the thermometer and liquid is steadily collecting in the receiving flask. This temperature is the boiling point.
- Density (Pycnometer Method):
 - Clean and dry a pycnometer (specific gravity bottle) of known volume and record its mass (m1).
 - Fill the pycnometer with distilled water at a constant temperature (e.g., 20°C) and record the mass (m2).
 - Empty and thoroughly dry the pycnometer.

- Fill the pycnometer with **3-Isopropoxy-1-propanol** at the same temperature and record the mass (m3).
- Calculate the density using the formula: $\text{Density} = [(m3 - m1) / (m2 - m1)] * \text{Density of water at the measurement temperature}$.
- Flash Point (Closed-Cup Method):
 - Use a Pensky-Martens closed-cup tester.
 - Pour the sample into the test cup to the marked level.
 - Close the lid and begin heating the sample at a slow, constant rate while stirring.
 - At regular temperature intervals, apply an ignition source (test flame) into the opening in the cup lid.
 - The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

Spectroscopic Analysis Workflow

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the molecular structure of **3-Isopropoxy-1-propanol**.^[1]

- ¹H NMR (Proton NMR) Spectroscopy:
 - Dissolve a ~5-10 mg sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.
 - Acquire the ¹H NMR spectrum.
 - Expected signals would include a doublet for the isopropyl methyl protons, a multiplet for the isopropyl methine proton, a triplet for the hydroxyl proton, and multiplets for the three methylene (-CH₂-) groups of the propyl chain.^[1]
- ¹³C NMR (Carbon-13 NMR) Spectroscopy:

- Using the same sample, acquire a proton-decoupled ^{13}C NMR spectrum.
- This provides information on the different carbon environments in the molecule.
- Distinct signals are expected for the isopropyl methyl carbons, the isopropyl methine carbon, and the three unique carbons of the propyl chain.
- 2D NMR (e.g., COSY):
 - To confirm connectivity, a Correlation Spectroscopy (COSY) experiment is performed.
 - This experiment reveals correlations between protons that are coupled, typically on adjacent carbons.^[1] For example, cross-peaks would connect the isopropyl methine proton with the isopropyl methyl protons.^[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Isopropoxy-1-propanol** is associated with the following hazards:

- H226: Flammable liquid and vapor.^[2]
- H315: Causes skin irritation.^[2]
- H319: Causes serious eye irritation.^[2]
- H335: May cause respiratory irritation.^[2]

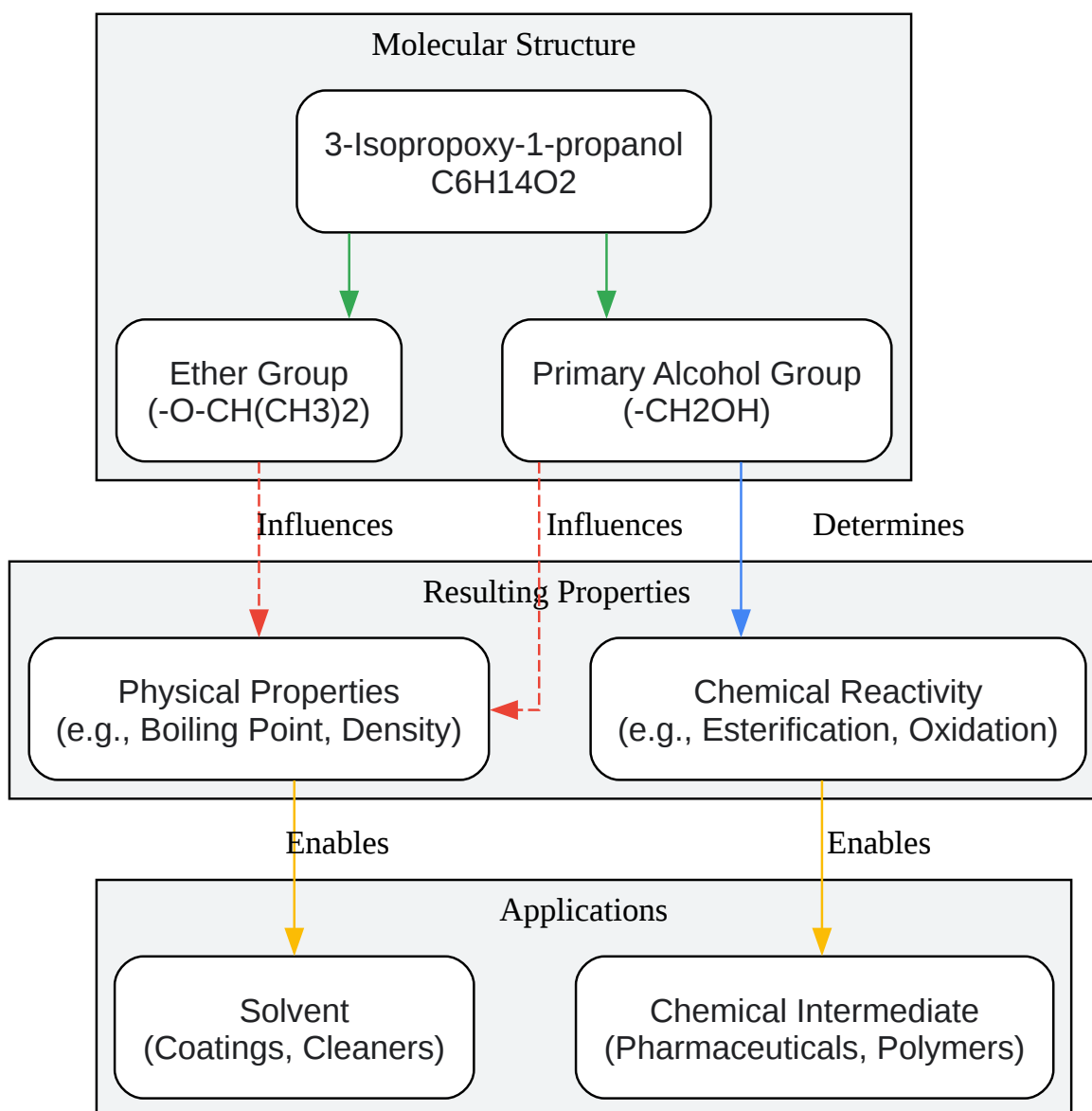
Handling Precautions:

- Handle in a well-ventilated area or under a fume hood.
- Keep away from heat, sparks, and open flames.^[6]
- Use explosion-proof electrical equipment.^[6]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.^[6]

- Ensure eyewash stations and safety showers are readily accessible.[6]

Visualizations

The following diagram illustrates the relationship between the structure of **3-Isopropoxy-1-propanol** and its resulting properties and applications.



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Caption: Logical flow from structure to properties and applications.

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- To cite this document: BenchChem. [Physical and chemical properties of 3-Isopropoxy-1-propanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086269#physical-and-chemical-properties-of-3-isopropoxy-1-propanol]

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